3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
CAS No.: 2007578-34-7
Cat. No.: VC3133735
Molecular Formula: C9H18FN3O
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007578-34-7 |
|---|---|
| Molecular Formula | C9H18FN3O |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2 |
| Standard InChI Key | SVAYGPZWNCYYCM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCF)C(=O)CCN |
| Canonical SMILES | C1CN(CCN1CCF)C(=O)CCN |
Introduction
Chemical Structure and Identification
Structural Components
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one contains several key structural features that define its chemical behavior. The compound consists of a piperazine heterocyclic ring system with a 2-fluoroethyl substituent at the N-4 position and a 3-aminopropan-1-one moiety attached to the N-1 position. The piperazine core provides a rigid scaffold with two nitrogen atoms in a six-membered ring, while the 2-fluoroethyl group introduces fluorine's unique electronic properties. The 3-aminopropan-1-one side chain contains both a carbonyl group and a primary amine, offering multiple sites for potential interactions.
Chemical Identity and Properties
The compound's molecular formula can be represented as C₉H₁₈FN₃O, with a calculated molecular weight of approximately 203.26 g/mol. Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:
Physical and Chemical Properties
Physical Properties
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is expected to exist as a crystalline solid under standard conditions, similar to structurally related compounds. The presence of the fluorine atom in the 2-fluoroethyl group likely contributes to increased lipophilicity compared to non-fluorinated analogues, potentially enhancing membrane permeability while maintaining reasonable water solubility due to the presence of the amine group and piperazine nitrogens.
Drawing comparisons with structurally similar compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one, which has a predicted collision cross section of 140.0 Ų for [M+H]+ adducts , the target compound would likely exhibit slightly larger collision cross section values due to the larger 2-fluoroethyl substituent compared to the methyl group.
Chemical Reactivity
The chemical reactivity of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is governed by its functional groups:
-
The primary amine group can undergo typical reactions including:
-
Nucleophilic substitution
-
Amide formation
-
Imine/Schiff base formation
-
Reductive amination
-
-
The carbonyl group can participate in:
-
Nucleophilic addition reactions
-
Reduction to alcohol
-
Enolization under basic conditions
-
-
The piperazine ring provides:
-
Basic nitrogen sites capable of protonation
-
Potential for N-alkylation or acylation at the non-substituted nitrogen
-
-
The fluoroethyl group contributes:
-
Enhanced metabolic stability due to carbon-fluorine bond strength
-
Potential hydrogen bond acceptor capability
-
Modified electronic properties compared to non-fluorinated analogues
-
Synthetic Approaches
Proposed Synthetic Methods
The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one could be approached through multiple routes, drawing on methodologies used for similar compounds:
Amide Coupling Approach
This strategy involves the coupling of a protected β-aminopropionic acid with 1-(2-fluoroethyl)piperazine:
-
Protection of the amino group of β-alanine using Boc or Cbz protecting groups
-
Activation of the carboxylic acid using coupling reagents such as EDC/HOBt, HATU, or T3P
-
Coupling with 1-(2-fluoroethyl)piperazine
-
Deprotection to reveal the primary amine
This approach parallels synthetic methods used for similar piperazine-based propanamides described in the literature for related compounds .
Microwave-Assisted Synthesis
Drawing from methodology used for triazole derivatives, a microwave-assisted approach could potentially accelerate reaction times and improve yields. The synthesis of related heterocyclic compounds has been successfully achieved using microwave irradiation, as demonstrated in the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Adapting this approach could provide an efficient route to the target compound.
Synthetic Challenges
The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one presents several challenges:
-
Selective functionalization of the piperazine nitrogens to introduce the 2-fluoroethyl group at the correct position
-
Protection/deprotection strategies for the amine functionality
-
Potential side reactions at the nucleophilic nitrogen centers
-
Purification challenges due to the compound's polar nature
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely display:
-
Characteristic signals for the piperazine ring protons (approximately 2.4-3.6 ppm)
-
Signals for the 2-fluoroethyl group, including characteristic splitting patterns due to H-F coupling
-
Signals for the aminopropanone chain (approximately 2.3-3.5 ppm)
-
A broad signal for the primary amine protons
The ¹³C NMR spectrum would show:
-
A distinctive carbonyl carbon signal (approximately 170-175 ppm)
-
Carbon signals for the piperazine ring (approximately 45-55 ppm)
-
Signals for the 2-fluoroethyl group carbons, with characteristic C-F coupling
-
Signals for the aminopropanone chain carbons
Mass Spectrometry
Based on the predicted properties of related compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one , the following mass spectrometric data can be anticipated:
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 204.1506 |
| [M+Na]⁺ | 226.1325 |
| [M+NH₄]⁺ | 221.1771 |
| [M-H]⁻ | 202.1349 |
Chromatographic Behavior
The chromatographic behavior of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one would be influenced by its moderately polar nature, containing both basic and hydrogen-bonding functionalities. HPLC analysis would likely require carefully selected stationary phases and mobile phase compositions, potentially including:
-
Reverse-phase chromatography using C18 columns
-
Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol)
-
Buffer additives such as formic acid or ammonium acetate to control ionization of the basic groups
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Several structural analogues of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one have been reported in the literature, each with distinct properties and activities:
Structure-Property Relationships
The structural features of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one confer specific physicochemical properties that distinguish it from its analogues:
-
The 2-fluoroethyl substituent:
-
Increases metabolic stability compared to non-fluorinated analogues
-
Modifies electronic distribution within the molecule
-
Potentially alters binding affinity to biological targets
-
-
The piperazine core versus other heterocycles:
-
Provides a rigid scaffold with defined spatial arrangement
-
Contains two nitrogen atoms with different electronic environments
-
Contributes to the compound's basicity and hydrogen bonding capabilities
-
-
The aminopropanone side chain:
-
Offers flexibility and multiple interaction sites
-
Contains both hydrogen bond donors and acceptors
-
Provides potential for further functionalization
-
Research Applications and Future Directions
Future Research Directions
Several promising research directions could enhance understanding of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one:
-
Comprehensive synthetic optimization:
-
Development of efficient, scalable synthetic routes
-
Exploration of green chemistry approaches for sustainable production
-
-
Detailed structural and physicochemical characterization:
-
Crystal structure determination
-
Experimental validation of predicted properties
-
Solubility and stability profiles under various conditions
-
-
Biological activity screening:
-
Systematic evaluation against various biological targets
-
Investigation of structure-activity relationships through the synthesis of analogues
-
Exploration of potential therapeutic applications
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume